REACTION_CXSMILES
|
[F:1][C:2]1[C:3]([O:13]C)=[CH:4][C:5]([O:11]C)=[C:6]([CH:10]=1)[C:7]([OH:9])=O.C(Cl)(=O)C(Cl)=O.C[O:22][C:23]1[CH:28]=[CH:27][C:26]([F:29])=[C:25]([O:30]C)[CH:24]=1.[Al+3].[Cl-].[Cl-].[Cl-]>C(Cl)Cl>[F:29][C:26]1[C:25]([OH:30])=[CH:24][C:23]([OH:22])=[C:28]([CH:27]=1)[C:7]([C:6]1[CH:10]=[C:2]([F:1])[C:3]([OH:13])=[CH:4][C:5]=1[OH:11])=[O:9] |f:3.4.5.6|
|
Name
|
|
Quantity
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5.4 g
|
Type
|
reactant
|
Smiles
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FC=1C(=CC(=C(C(=O)O)C1)OC)OC
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Name
|
|
Quantity
|
10.6 mL
|
Type
|
reactant
|
Smiles
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C(C(=O)Cl)(=O)Cl
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Name
|
|
Quantity
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100 mL
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Type
|
solvent
|
Smiles
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C(Cl)Cl
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Name
|
|
Quantity
|
3.29 mL
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Type
|
reactant
|
Smiles
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COC1=CC(=C(C=C1)F)OC
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Name
|
|
Quantity
|
10.8 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
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Control Type
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AMBIENT
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Type
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CUSTOM
|
Details
|
stirred at room temperature overnight
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Rate
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UNSPECIFIED
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RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
|
The excess reagent and solvent were removed under reduced pressure
|
Type
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DISSOLUTION
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Details
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The residue, 2,4-dimethoxy-5-fluorobenzoyl chloride, was redissolved in anhydrous CH2Cl2 (125 mL)
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Type
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STIRRING
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Details
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After stirring at 0° C. for 1 h
|
Duration
|
1 h
|
Type
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TEMPERATURE
|
Details
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to warm to room temperature for 67 h
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Duration
|
67 h
|
Type
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EXTRACTION
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Details
|
hydrolyzed with 1M HCl (300 mL) at 0° C. and extracted with EtOAc
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Type
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WASH
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Details
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The combined organic layers were washed with brine
|
Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
|
Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
The crude product was purified by flash column chromatography
|
Type
|
WASH
|
Details
|
eluting with 30%-40% EtOAc in hexane
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
FC=1C(=CC(=C(C(=O)C2=C(C=C(C(=C2)F)O)O)C1)O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.3 g | |
YIELD: PERCENTYIELD | 44% | |
YIELD: CALCULATEDPERCENTYIELD | 45% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |